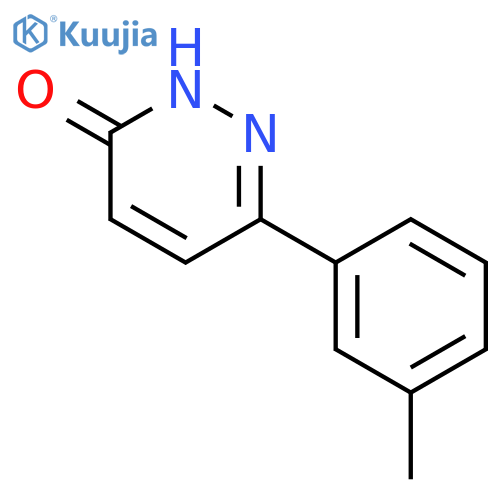Cas no 66549-33-5 (6-(3-methylphenyl)pyridazin-3-ol)

66549-33-5 structure
商品名:6-(3-methylphenyl)pyridazin-3-ol
CAS番号:66549-33-5
MF:C11H10N2O
メガワット:186.20990228653
MDL:MFCD02930929
CID:1115641
PubChem ID:12449549
6-(3-methylphenyl)pyridazin-3-ol 化学的及び物理的性質
名前と識別子
-
- 6-(3-methylphenyl)-3(2H)-Pyridazinone
- 6-(3-methylphenyl)pyridazin-3-ol
- F1967-0361
- CS-0454736
- AKOS010561836
- 3-(3-methylphenyl)-1H-pyridazin-6-one
- BS-3472
- MFCD02930929
- AKOS005208475
- F2132-0002
- EN300-237112
- 6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
- 6-(m-tolyl)pyridazin-3(2H)-one
- 6-(M-tolyl)pyridazin-3-ol
- 6-(3-methylphenyl)pyridazin-3(2H)-one
- 66549-33-5
- SCHEMBL11628763
-
- MDL: MFCD02930929
- インチ: InChI=1S/C11H10N2O/c1-8-3-2-4-9(7-8)10-5-6-11(14)13-12-10/h2-7H,1H3,(H,13,14)
- InChIKey: JICNGCGGNRONMO-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=CC=C1)C2=NNC(=O)C=C2
計算された属性
- せいみつぶんしりょう: 186.079312947g/mol
- どういたいしつりょう: 186.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 294
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
6-(3-methylphenyl)pyridazin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-237112-0.1g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 0.1g |
$397.0 | 2023-04-30 | ||
| TRC | M270601-1g |
6-(3-Methylphenyl)pyridazin-3(2H)-one |
66549-33-5 | 1g |
$ 365.00 | 2022-06-04 | ||
| Enamine | EN300-237112-1.0g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 1g |
$450.0 | 2023-04-30 | ||
| Enamine | EN300-237112-2.5g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 2.5g |
$946.0 | 2023-04-30 | ||
| Enamine | EN300-237112-5.0g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 5g |
$1870.0 | 2023-04-30 | ||
| Life Chemicals | F1967-0361-2.5g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 95%+ | 2.5g |
$1078.0 | 2023-09-06 | |
| Life Chemicals | F1967-0361-0.25g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 95%+ | 0.25g |
$486.0 | 2023-09-06 | |
| Life Chemicals | F2132-0002-1g |
6-(m-tolyl)pyridazin-3(2H)-one |
66549-33-5 | 95%+ | 1g |
$539.0 | 2023-09-06 | |
| Life Chemicals | F1967-0361-5g |
6-(3-methylphenyl)pyridazin-3-ol |
66549-33-5 | 95%+ | 5g |
$1617.0 | 2023-09-06 | |
| Life Chemicals | F2132-0002-0.5g |
6-(m-tolyl)pyridazin-3(2H)-one |
66549-33-5 | 95%+ | 0.5g |
$512.0 | 2023-09-06 |
6-(3-methylphenyl)pyridazin-3-ol 関連文献
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
66549-33-5 (6-(3-methylphenyl)pyridazin-3-ol) 関連製品
- 2166-32-7(6-(4-methylphenyl)pyridazin-3-ol)
- 2166-31-6(6-phenyl-2,3-dihydropyridazin-3-one)
- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:66549-33-5)6-(3-methylphenyl)pyridazin-3-ol

清らかである:99%
はかる:1g
価格 ($):207.0